molecular formula C12H21NO3 B12984342 tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate

tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate

Cat. No.: B12984342
M. Wt: 227.30 g/mol
InChI Key: HFZOJUONOHDPHP-VHSXEESVSA-N
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Description

tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate: is an organic compound that features a tert-butyl group, a formyl group, and a cyclohexyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,3S)-3-formylcyclohexane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate involves the formation of a stable carbamate linkage, which can be hydrolyzed under acidic or basic conditions to release the active amine. The molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate
  • tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness: tert-Butyl ((1R,3S)-3-formylcyclohexyl)carbamate is unique due to the presence of the formyl group, which allows for further functionalization and modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-formylcyclohexyl]carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m0/s1

InChI Key

HFZOJUONOHDPHP-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C=O

Origin of Product

United States

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